molecular formula C13H27NO B4026142 N-(2-ethylhexyl)pentanamide

N-(2-ethylhexyl)pentanamide

Cat. No.: B4026142
M. Wt: 213.36 g/mol
InChI Key: DDCHZGHPXAAQOZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)pentanamide is a simplified derivative of albendazole, a widely used anthelmintic drug. It was synthesized through molecular simplification, replacing albendazole’s carbamate group with a pentanamide chain, the sulfur atom with oxygen, and the guanidine function with an amide group . This compound was chemically characterized using NMR and ESI-HRMS, confirming its structure . It demonstrates potent anthelmintic activity against Toxocara canis (a parasitic roundworm) while exhibiting lower cytotoxicity than albendazole in human and animal cell lines .

Properties

IUPAC Name

N-(2-ethylhexyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-4-7-9-12(6-3)11-14-13(15)10-8-5-2/h12H,4-11H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCHZGHPXAAQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)pentanamide can be achieved through various methods. One common approach involves the reaction of pentanoic acid with 2-ethylhexylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amide along with the release of hydrogen chloride gas.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylhexyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-(2-ethylhexyl)pentanamine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: N-(2-ethylhexyl)pentanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also serve as a model compound for investigating the behavior of amides in biological systems.

Medicine: While specific medical applications of this compound are not well-documented, amides in general are important in the development of pharmaceuticals. This compound could potentially be explored for its pharmacological properties.

Industry: In industrial applications, this compound can be used as a solvent or as an additive in various formulations. Its stability and solubility properties make it suitable for use in coatings, adhesives, and other materials .

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)pentanamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the 2-ethylhexyl substituent may affect the compound’s hydrophobic interactions, further modulating its activity .

Comparison with Similar Compounds

Comparison with Albendazole

Anthelmintic Activity

  • Efficacy : N-(4-Methoxyphenyl)pentanamide immobilizes T. canis larvae (L3) at 50 mM after 48 hours, compared to 24 hours for albendazole. Full parasite death occurs at 72 hours vs. 48 hours for albendazole .
  • Mechanism : While albendazole targets β-tubulin in parasites, the mechanism of N-(4-Methoxyphenyl)pentanamide remains unelucidated but is hypothesized to involve disruption of larval motility .

Cytotoxicity

  • Animal Cells: Albendazole decreases viability by 50% (P < 0.01); the derivative remains non-toxic .

Pharmacokinetics and Drug-Likeness

Property Albendazole N-(4-Methoxyphenyl)Pentanamide Reference
LogP 3.14 2.73
TPSA (Ų) 85.7 46.1
Water Solubility (mg/mL) 0.01 0.13
Synthetic Accessibility High difficulty 2x easier than albendazole

Comparison with Other Pentanamide Derivatives

Sulfonamide Derivatives

  • N4-Valeroylsulfathiazole (23) : Exhibits antitubercular activity with a melting point of 220–221°C and strong sulfonamide-related IR peaks (e.g., 1141 cm⁻¹ for SO₂NH) .
  • N4-Valeroylsulfanilamide (25) : Anti-ulcer candidate with a melting point of 208–209°C and logP ~2.5 (predicted) .

Cyclohexyl and Thiazolyl Derivatives

  • N-Cyclohexyl-2-methylenepentanamide : Synthesized via silica gel chromatography (73% yield), characterized by NMR and MS, but lacks reported bioactivity .
  • 2-Amino-N-(4-phenylthiazol-2-yl)pentanamide: Anti-parasitic activity against T. canis (8% immobilization at 24 hours) .

Dipeptide-Sulphonamide Derivatives

Data Tables

Table 1: Cytotoxicity and Anthelmintic Activity

Compound Human Cell Viability Reduction T. canis Immobilization Time (50 mM)
Albendazole 30% (P < 0.001) 24 hours
N-(4-Methoxyphenyl)Pentanamide 0% 48 hours

Table 2: Comparison of Pentanamide Derivatives

Compound Application Key Properties
N-(4-Methoxyphenyl)Pentanamide Anthelmintic Low cytotoxicity, logP 2.73
N4-Valeroylsulfathiazole (23) Antitubercular High melting point (220°C), IR-active
N-Cyclohexyl-2-methylenepentanamide Synthetic intermediate 73% yield, no reported bioactivity
Compound A (Dipeptide-sulphonamide) Anti-ulcer Superior docking score vs. lansoprazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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